1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride
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Overview
Description
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride is a fluorinated organic compound characterized by its unique structural features, including a tetrafluoro-1-methylcyclobutyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride typically involves multiple steps, starting with the fluorination of cyclobutyl derivatives. One common approach is the fluorination of 1-methylcyclobutylmethanamine using fluorinating agents such as hydrogen fluoride (HF) or xenon difluoride (XeF2). The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and advanced purification techniques to achieve high purity and yield. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fluorinated amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Strong nucleophiles like sodium hydride (NaH) and alkyl lithium compounds are employed.
Major Products Formed:
Oxidation: Fluorinated ketones, carboxylic acids.
Reduction: Fluorinated amines, alcohols.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological properties.
Comparison with Similar Compounds
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride is unique due to its specific structural features and fluorine content. Similar compounds include:
1-(2,2,3,3-Tetrafluoropropyl)methanamine hydrochloride: Similar in structure but with a different alkyl group.
1-(2,2,3,3-Tetrafluoro-1-ethylcyclobutyl)methanamine hydrochloride: Another fluorinated cyclobutyl derivative with an ethyl group instead of a methyl group.
Properties
CAS No. |
2757999-79-2 |
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Molecular Formula |
C6H10ClF4N |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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